molecular formula C9H8BrFOS B14038485 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one

1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one

Cat. No.: B14038485
M. Wt: 263.13 g/mol
InChI Key: XMROVQVHLJABPJ-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFOS. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a mercapto group attached to a phenyl ring, along with a propan-2-one backbone. It is a versatile compound with significant applications in various fields of scientific research and industry .

Preparation Methods

The synthesis of 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one typically involves the bromination of 1-(3-fluoro-4-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The mercapto group can be oxidized to form sulfonic acids or disulfides.

    Reduction Reactions: The carbonyl group in the propan-2-one backbone can be reduced to form alcohols.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one involves its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds or undergo oxidation. These reactions can modify molecular targets, such as proteins or enzymes, thereby affecting their function and activity .

Comparison with Similar Compounds

1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of bromine, fluorine, and mercapto groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H8BrFOS

Molecular Weight

263.13 g/mol

IUPAC Name

1-bromo-1-(3-fluoro-4-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8BrFOS/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,1H3

InChI Key

XMROVQVHLJABPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)S)F)Br

Origin of Product

United States

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